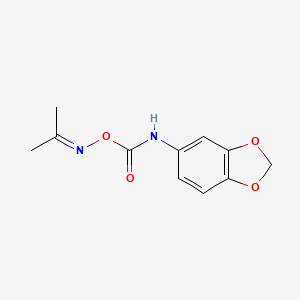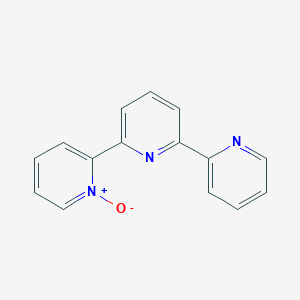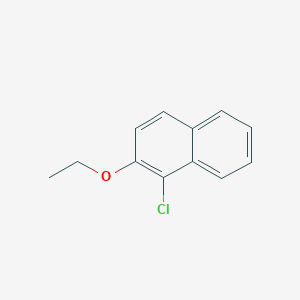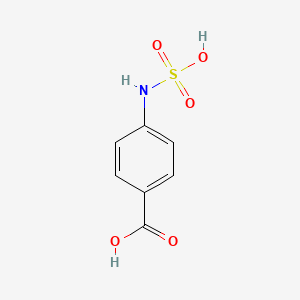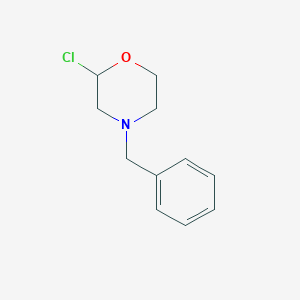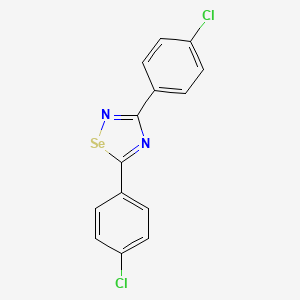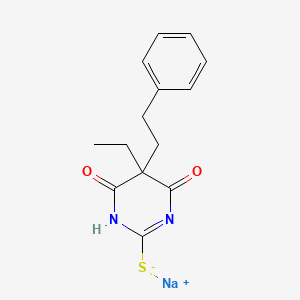
5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione is a synthetic organic compound that belongs to the class of pyrimidinediones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione typically involves the reaction of ethyl and phenethyl groups with a pyrimidinedione core. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-5-phenethyl-2-thio-4,6(1H,5H)-pyrimidinedione: Lacks the sodium group, which may affect its reactivity and solubility.
5-Methyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione: Has a methyl group instead of an ethyl group, potentially altering its chemical properties.
Uniqueness
The presence of the sodium group in 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione may confer unique solubility and reactivity characteristics, distinguishing it from other similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C14H15N2NaO2S |
|---|---|
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
sodium;5-ethyl-4,6-dioxo-5-(2-phenylethyl)-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C14H16N2O2S.Na/c1-2-14(9-8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h3-7H,2,8-9H2,1H3,(H2,15,16,17,18,19);/q;+1/p-1 |
Clave InChI |
DJBVEKKLEZDQCH-UHFFFAOYSA-M |
SMILES canónico |
CCC1(C(=O)NC(=NC1=O)[S-])CCC2=CC=CC=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)
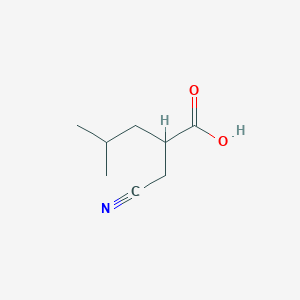

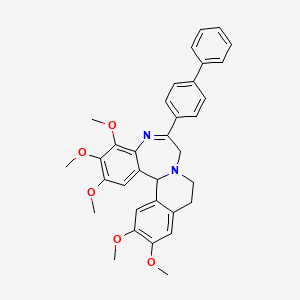

![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
